2-(p-Chlorophenyl)-2-ethoxyacetamidoxime
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Overview
Description
ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetamidoxime group attached to a 4-chlorophenyl ring, with an ethoxy group also present in the structure. The molecular formula of this compound is C10H13ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the intermediate 4-chlorobenzamidoxime, which is then reacted with ethyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetamidoxime group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamidoxime: Shares the 4-chlorophenyl and amidoxime groups but lacks the ethoxy group.
Ethyl 4-chlorobenzimidate: Contains the 4-chlorophenyl and ethoxy groups but differs in the functional group attached to the benzene ring.
Uniqueness
ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- is unique due to the combination of the acetamidoxime and ethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
49872-89-1 |
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Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-9(10(12)13-14)7-3-5-8(11)6-4-7/h3-6,9,14H,2H2,1H3,(H2,12,13) |
InChI Key |
UGPIQQHRWONTHJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Cl)C(=NO)N |
Origin of Product |
United States |
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